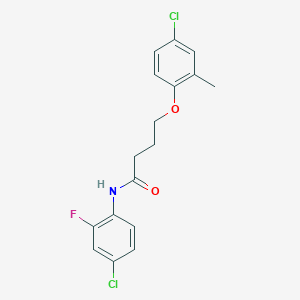
N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of piperazinecarbothioamide derivatives, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. In addition, N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). In addition, N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of new anticancer drugs. In addition, N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have low toxicity towards normal cells, which is an important consideration for the development of new drugs.
One of the limitations of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. One area of research is the development of new drugs based on the structure of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. This could involve the synthesis of analogs with improved pharmacokinetic properties or the development of drug delivery systems that can improve the solubility and bioavailability of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide.
Another area of research is the investigation of the mechanism of action of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. This could involve the use of proteomic and genomic techniques to identify the molecular targets of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide and the signaling pathways involved in its biological activity.
Finally, more studies are needed to investigate the potential side effects of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide and its long-term effects on human health. This could involve the use of animal models and clinical trials to evaluate the safety and efficacy of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide as a potential therapeutic agent.
Conclusion
In conclusion, N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anticancer drugs. However, more studies are needed to fully understand its mechanism of action and potential side effects. Future research should focus on the development of new drugs based on the structure of N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, the investigation of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(3-fluorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory, antioxidant, and antifungal activities.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-13-4-3-5-14(12-13)19-17(23)21-10-8-20(9-11-21)15-6-1-2-7-16(15)22/h1-7,12,22H,8-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKJEPXMYOUKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4853214.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4853218.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B4853220.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4853231.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4853249.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4853251.png)
![1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4853269.png)



![N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)
![N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4853324.png)